(3aR,4R,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione
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Overview
Description
(3aR,4R,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione is a natural product found in Ixeris chinensis with data available.
Scientific Research Applications
Sesquiterpene Lactones and Structural Analysis
- The compound is identified as a dimeric sesquiterpene, specifically gochnatiolide A, found in the plant Ainsliaea henryi. It is formed by a cyclohexane system connecting two monomeric sesquiterpene lactone units of dehydrozaluzanin C (Hui-Ping Xiong et al., 2009).
- Another related compound, 8α‐Hydroxy‐11α,13‐dihydrozaluzanin C, features secondary hydroxyl groups that participate in intermolecular hydrogen bonds both as donors and acceptors (H. Kakuda et al., 1998).
- In a study of (E)-13-(2-Bromophenyl)micheliolide, researchers observed intramolecular hydrogen bonding between the hydroxy group and the lactone ring O atom, forming a specific ring motif (Narsimha R Penthala et al., 2014).
Crystal Structure and Molecular Properties
- The pseudoguaianolide peruvin, another sesquiterpene lactone, has its seven-membered ring in a twist conformation and forms intermolecular hydrogen bonds (F. Fronczek, 2002).
- The crystal structure of 3,8-Dibromo-3-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-6a-hydroxy-6,9a-dimethylazuleno[4,5-b]furan-2,9-dione reveals a twist chair conformation of the seven-membered ring and envelope conformations of the five-membered rings (Kamini Kapoor et al., 2011).
Synthesis and Theoretical Studies
- Research on the synthesis of azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan involved the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines, leading to new heterocyclic compounds (K. Fujimori et al., 1986).
- Theoretical studies on 1-(4-substituted-5-hydroxymethyl-tetrahydro-furan-2-ylmethyl)-5-methyl-1H-pyrimidine-2,4-dione molecules have been conducted to understand their structural and electronic properties (A. H. Essa and A. Jalbout, 2008).
properties
Product Name |
(3aR,4R,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione |
---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(3aR,4R,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C15H16O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,9,12-14,16-17H,2-3,5H2,1H3/t9-,12-,13+,14+/m1/s1 |
InChI Key |
VJQAFLAZRVKAKM-QQUHWDOBSA-N |
Isomeric SMILES |
CC1=C2[C@@H]([C@@H]3[C@@H]([C@@H](C1)O)C(=C)C(=O)O3)C(=CC2=O)CO |
Canonical SMILES |
CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)CO |
synonyms |
11beta,13-dihydrolactucin lactucin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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